molecular formula C23H28O7 B156811 Armillaric acid CAS No. 129251-06-5

Armillaric acid

Cat. No. B156811
M. Wt: 416.5 g/mol
InChI Key: AOCKXACXCVTXBB-NJHYUGCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Armillaric acid is a natural product that is produced by the fungus Armillaria mellea. It is a member of the sesquiterpene family of compounds and has been found to possess a range of biological activities. Armillaric acid has been the subject of scientific research for many years due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of armillaric acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in cells, leading to a range of biological effects.

Biochemical And Physiological Effects

Armillaric acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been found to have antioxidant properties and to be able to modulate the immune system.

Advantages And Limitations For Lab Experiments

One advantage of using armillaric acid in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, its diverse range of biological activities makes it a useful tool for studying various biological processes. However, one limitation of using armillaric acid is its limited availability, as it can only be extracted from the fruiting body of Armillaria mellea.

Future Directions

There are many potential future directions for research on armillaric acid. One area of interest is its potential as a natural pesticide in agriculture. Additionally, its anti-inflammatory and anti-viral properties make it a promising candidate for the development of new drugs. Further research is also needed to fully understand the mechanism of action of armillaric acid and its potential applications in other fields, such as environmental science.

Scientific Research Applications

Armillaric acid has been extensively studied for its potential applications in the fields of medicine, agriculture, and environmental science. In medicine, armillaric acid has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties. In agriculture, it has been shown to have potential as a natural pesticide. In environmental science, it has been studied for its ability to break down pollutants in soil and water.

properties

CAS RN

129251-06-5

Product Name

Armillaric acid

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

(2R,2aS,4aS,7aS,7bR)-2-(2,4-dihydroxy-6-methylbenzoyl)oxy-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]indene-3-carboxylic acid

InChI

InChI=1S/C23H28O7/c1-11-5-13(24)7-16(25)18(11)20(28)30-17-10-22(4)15-9-21(2,3)8-12(15)6-14(19(26)27)23(17,22)29/h5-7,12,15,17,24-25,29H,8-10H2,1-4H3,(H,26,27)/t12-,15+,17-,22-,23+/m1/s1

InChI Key

AOCKXACXCVTXBB-NJHYUGCKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3CC(C4)(C)C)C(=O)O)O)C)O)O

SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O

synonyms

Armillaric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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